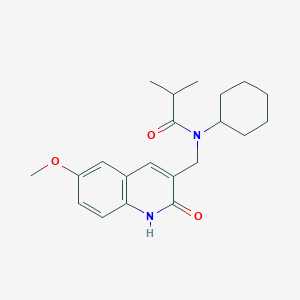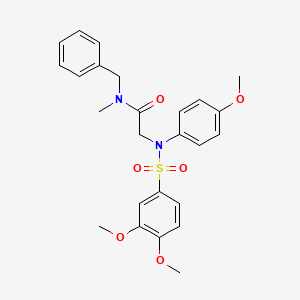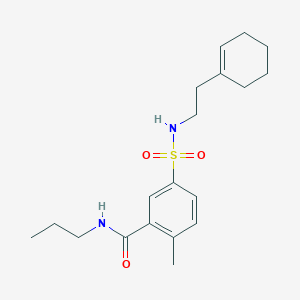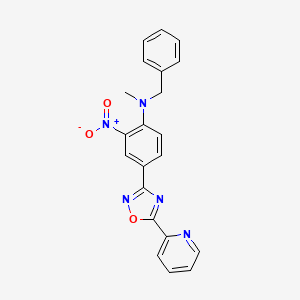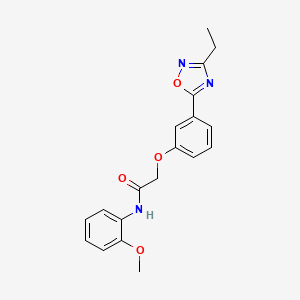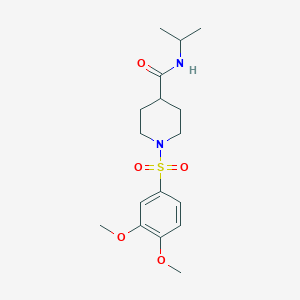
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that acts as an inhibitor of chloride channels and anion transporters. DIDS has been synthesized using various methods, and its mechanism of action has been extensively studied in the scientific community.
Mechanism of Action
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide inhibits the activity of chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. This binding prevents the movement of chloride ions or other anions across the membrane, resulting in the inhibition of channel or transporter activity. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has been shown to bind to a specific site on the CFTR chloride channel, which is located in the pore region of the channel protein.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the activity of chloride channels and anion transporters, which can affect the regulation of salt and water transport across epithelial tissues. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has also been shown to inhibit the activity of other ion channels, such as the Na+/K+ ATPase and the K+ channel. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor effects in cell culture and animal models.
Advantages and Limitations for Lab Experiments
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of chloride channels and anion transporters, which allows for the selective inhibition of these channels or transporters in experiments. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide is also a reversible inhibitor, which allows for the recovery of channel or transporter activity after the inhibitor is removed. However, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has some limitations for lab experiments. It can have off-target effects on other ion channels, which can complicate the interpretation of experimental results. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide can have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide. One direction is the development of new analogs of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide with improved specificity and potency for chloride channels and anion transporters. Another direction is the study of the role of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide in the regulation of ion transport in different tissues and organs. Finally, the application of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide in the treatment of diseases, such as cystic fibrosis and cancer, is an area of active research.
Synthesis Methods
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide can be synthesized using several methods, including the reaction of piperidine-4-carboxylic acid with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-aminopiperidine-4-carboxamide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. Both methods yield 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide as a white solid with a high purity.
Scientific Research Applications
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has been extensively used in scientific research as an inhibitor of chloride channels and anion transporters. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial tissues. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has also been used to study the function of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated chloride channel (CaCC).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-12(2)18-17(20)13-7-9-19(10-8-13)25(21,22)14-5-6-15(23-3)16(11-14)24-4/h5-6,11-13H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYFFWGBJRVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(propan-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


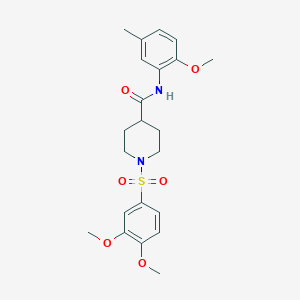
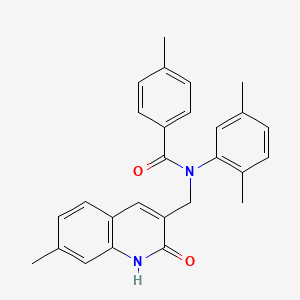

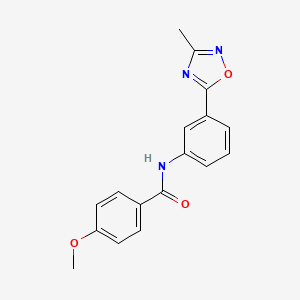

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7719081.png)
